molecular formula C22H25N5O3S B2901037 N-benzyl-4-(4-cyano-5-{[2-(dimethylamino)ethyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide CAS No. 941004-56-4

N-benzyl-4-(4-cyano-5-{[2-(dimethylamino)ethyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide

Cat. No.: B2901037
CAS No.: 941004-56-4
M. Wt: 439.53
InChI Key: OIXOBEYHEGEQFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-(4-cyano-5-{[2-(dimethylamino)ethyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 1,3-oxazole core substituted with cyano and dimethylaminoethylamino groups. This compound’s structure combines a sulfonamide moiety, known for its bioactivity in enzyme inhibition (e.g., carbonic anhydrase), with a functionalized oxazole ring that may enhance binding affinity and selectivity. The dimethylaminoethylamino side chain likely improves solubility and pharmacokinetic properties, while the cyano group could influence electronic interactions in molecular binding.

Properties

IUPAC Name

N-benzyl-4-[4-cyano-5-[2-(dimethylamino)ethylamino]-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S/c1-26(2)14-13-24-22-20(15-23)25-21(30-22)18-9-11-19(12-10-18)31(28,29)27(3)16-17-7-5-4-6-8-17/h4-12,24H,13-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXOBEYHEGEQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-4-(4-cyano-5-{[2-(dimethylamino)ethyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article summarizes the current understanding of its biological activity based on diverse research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A benzyl group
  • An oxazole ring
  • A sulfonamide moiety
  • A dimethylamino ethyl substituent

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar in structure to this compound. For instance, derivatives with similar functional groups have been evaluated for their ability to induce apoptosis in various cancer cell lines.

Case Study:
In vitro studies have shown that certain derivatives exhibit significant antiproliferative activity against human leukemia (U-937) and melanoma (SK-MEL-1) cell lines, with IC50 values comparable to established chemotherapeutic agents like doxorubicin and etoposide .

CompoundCell LineIC50 (µM)Mechanism
DoxorubicinU-9370.5DNA intercalation
EtoposideSK-MEL-10.7Topoisomerase inhibition
N-benzyl derivativeU-9371.2Induction of apoptosis

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor . In particular, its activity against specific targets such as cyclin-dependent kinases (CDKs) and tubulin polymerization has been noted.

Mechanism of Action:
The interaction with tubulin suggests that the compound may disrupt microtubule dynamics, a critical process for cell division. This disruption can lead to cell cycle arrest and subsequent apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of N-benzyl derivatives:

  • Dimethylamino Group : Enhances solubility and may contribute to increased biological activity.
  • Oxazole Ring : Plays a role in binding interactions with target enzymes.
  • Sulfonamide Moiety : Often associated with antimicrobial properties, indicating potential broad-spectrum activity.

Research Findings

Various studies have reported on the biological evaluation of similar compounds:

  • Antitumor Activity : Compounds with oxazole rings have shown moderate to high antitumor efficacy against multiple cancer types.
  • Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity, suggesting a possible dual therapeutic role .

Scientific Research Applications

Medicinal Chemistry

N-(4-chlorobenzyl)-2H-chromene-3-carboxamide has been explored for its potential as a lead compound in drug development. Its ability to inhibit acetylcholinesterase (AChE) makes it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Studies indicate that it exhibits 1.78 times greater AChE inhibition activity than rivastigmine, a standard treatment.

Table 1: Comparative AChE Inhibition Activity

CompoundAChE Inhibition Activity (times compared to Rivastigmine)
N-(4-chlorobenzyl)-2H-chromene-3-carboxamide1.78
Rivastigmine1.0

Antimicrobial Activity

Research has demonstrated that N-(4-chlorobenzyl)-2H-chromene-3-carboxamide possesses antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For example, derivatives of chromene compounds have exhibited significant activity against Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 7.81 μM to 12.5 μg/mL .

Table 2: Antimicrobial Activity of Chromene Derivatives

CompoundTarget BacteriaMIC (μM)
N-(4-chlorobenzyl)-2H-chromene-3-carboxamideStaphylococcus aureus7.81
Novel Chromene DerivativeMycobacterium tuberculosis12.5

Anticancer Properties

The compound has shown potential anticancer activity by inhibiting various kinases involved in cancer progression. Studies indicate that it can induce apoptosis in cancer cells, making it a candidate for further development in oncology . The mechanism involves interaction with specific molecular targets, leading to altered signal transduction pathways.

Case Study 1: AChE Inhibition in Alzheimer's Disease

A recent study evaluated the efficacy of N-(4-chlorobenzyl)-2H-chromene-3-carboxamide in inhibiting AChE and its potential as a dual inhibitor targeting both AChE and butyrylcholinesterase (BuChE). The results indicated significant inhibition of both enzymes, suggesting that this compound could be developed into a therapeutic agent for Alzheimer's disease.

Case Study 2: Antimicrobial Efficacy Against Mycobacterium tuberculosis

In another study, the antimicrobial efficacy of N-(4-chlorobenzyl)-2H-chromene-3-carboxamide was assessed against Mycobacterium tuberculosis. The compound exhibited an MIC of 12.5 μg/mL, demonstrating its potential as an anti-tubercular agent . This finding highlights the importance of exploring chromene derivatives in the search for new treatments for resistant strains of tuberculosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s closest structural analogs include sulfonamide-based oxazole derivatives. For example, N-benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine (CAS 627833-60-7, molecular formula C21H18N2O3S2, molecular weight 410.51) shares a sulfonamide-oxazole backbone but differs in substituents .

Property Target Compound Analog (CAS 627833-60-7)
Core Structure 1,3-oxazole with sulfonamide and N-benzyl-N-methyl group 1,3-oxazole with sulfonyl and thiophene substituents
Key Substituents Cyano, dimethylaminoethylamino Thiophene-2-yl, 4-methylphenylsulfonyl
Molecular Weight ~470 g/mol (estimated) 410.51 g/mol
Functional Groups Sulfonamide, cyano, tertiary amine Sulfonyl, thiophene, primary amine
Potential Applications Enzyme inhibition, kinase targeting Antimicrobial, antitumor (hypothesized)

Pharmacological and Biochemical Differences

Binding Affinity: The target compound’s cyano group may enhance hydrogen bonding with biological targets (e.g., kinases or proteases) compared to the thiophene group in CAS 627833-60-7, which relies on hydrophobic interactions .

Solubility: The dimethylaminoethylamino side chain in the target compound likely increases water solubility, whereas the thiophene and methylphenyl groups in the analog may reduce it.

Selectivity: The N-methylbenzene-sulfonamide moiety in the target compound could improve selectivity for sulfonamide-binding enzymes over non-specific targets.

Research Findings and Limitations

  • Synthetic Accessibility: The target compound requires multi-step synthesis involving cyano-substituted oxazole formation, which may be more complex than the thiophene-based analog’s preparation .
  • Biological Data: No direct comparative studies between these compounds are available in public literature. However, sulfonamide-oxazole hybrids are broadly investigated for anticancer and anti-inflammatory activity.
  • Toxicity: The dimethylaminoethyl group in the target compound could pose neurotoxicity risks, a concern less prominent in the simpler analog.

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with the functionalization of the oxazole core. Key steps include:

  • Coupling reactions : The oxazole ring is functionalized with cyano and amino groups via nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Sulfonamide formation : Reacting the intermediate with sulfonyl chlorides under inert conditions (e.g., N₂ atmosphere) to avoid hydrolysis .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, while dichloromethane (DCM) is preferred for acid-sensitive steps .
  • Temperature control : Maintaining 60–80°C optimizes reaction rates without promoting side reactions . Purity is verified via HPLC (>95%) and structural confirmation via 1^1H/13^13C NMR .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Spectroscopy : NMR (1^1H, 13^13C, DEPT) confirms regiochemistry and stereochemistry, especially for the oxazole and sulfonamide moieties .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for detecting impurities .
  • X-ray crystallography : Resolves ambiguous structural features, such as the conformation of the dimethylaminoethyl side chain .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, particularly for storage and handling protocols .

Q. How does the compound's solubility profile impact formulation for in vitro assays?

The compound exhibits poor aqueous solubility due to its hydrophobic benzyl and oxazole groups. Strategies include:

  • Co-solvents : Use DMSO (≤5% v/v) for stock solutions, followed by dilution in buffered saline .
  • Micellar systems : Poloxamers or cyclodextrins enhance solubility without altering bioactivity .
  • pH adjustment : The dimethylaminoethyl group confers pH-dependent solubility; formulations at pH 6.5–7.4 improve stability .

Advanced Research Questions

Q. How do structural modifications at the oxazole ring influence biological activity?

  • Electron-withdrawing groups (e.g., cyano) : Enhance electrophilicity, improving interactions with target proteins (e.g., kinase active sites) .
  • Aminoethyl side chain : The dimethylamino group modulates membrane permeability via pH-dependent protonation, critical for cellular uptake .
  • SAR studies : Analogues with bulkier substituents on the oxazole show reduced potency, suggesting steric constraints in target binding .
  • Comparative assays : IC₅₀ values against kinase panels reveal >10-fold selectivity for specific isoforms when the cyano group is retained .

Q. What mechanistic insights explain contradictions in cytotoxicity data across cell lines?

Discrepancies arise from:

  • Metabolic activation : Liver microsome assays show CYP3A4-mediated conversion to reactive metabolites in HepG2 cells, increasing toxicity .
  • Efflux pumps : Overexpression of P-glycoprotein (MDR1) in resistant lines (e.g., MCF-7/ADR) reduces intracellular accumulation .
  • Target heterogeneity : Proteomic profiling identifies off-target binding to tubulin in leukemia cells, explaining divergent apoptosis rates . Mitigation : Use isogenic cell pairs (e.g., wild-type vs. MDR1-knockout) to isolate transport effects .

Q. What strategies resolve synthetic challenges in scaling up production for preclinical studies?

  • Flow chemistry : Continuous synthesis reduces batch variability and improves yield for the oxazole cyclization step .
  • Catalyst optimization : Immobilized palladium catalysts (e.g., Pd@COF-1) enhance recyclability and reduce metal leaching .
  • Purification : Simulated moving bed (SMB) chromatography achieves >99% purity for gram-scale batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.